4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-21-18(23)17-11-13-10-12-4-2-3-5-16(12)20-19(13)27-17/h2-11,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQGKVTEFEHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Benzenesulfonohydrazide Group: This step involves the reaction of the thieno[2,3-b]quinoline core with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Methanol with a catalyst like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Methoxy or other substituted derivatives.
Scientific Research Applications
4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Anticancer Activity
- Thieno[2,3-b]pyrazine Derivatives: In compounds like 7f, methoxy substitution at the phenyl ring enhances anticancer activity (GI₅₀: 78 nM in colon cancer cells), whereas fluorine substitution reduces efficacy . The target compound’s methoxy group may similarly optimize activity.
- Prodrug Modifications: Ester/carbonate-functionalized thieno[2,3-b]pyridines show improved solubility and anti-proliferative effects in HCT-116 and MDA-MB-231 cells . The sulfonohydrazide group in the target compound may act as a polar substituent, enhancing cellular penetration.
Antimicrobial Activity
- Staquorsin’s sulfonohydrazide group is critical for S. aureus inhibition .
Spectroscopic Data
- IR Spectroscopy: Sulfonohydrazides exhibit νNH bands at 3150–3319 cm⁻¹ and νC=O at ~1663–1682 cm⁻¹, as seen in hydrazinecarbothioamides . The absence of νC=O in triazole-thiones (1247–1255 cm⁻¹ νC=S) confirms cyclization .
- 1H NMR: For analog I-3 (a furochromenyl-sulfonohydrazide), δ 10.23 ppm corresponds to the CO–NH–NH–SO₂ proton . Similar deshielded NH signals are expected in the target compound.
Biological Activity
4-Methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is a synthetic compound that belongs to the class of heterocyclic compounds. It is characterized by its complex structure, which includes a thieno[2,3-b]quinoline moiety and a benzenesulfonohydrazide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Chemical Formula : C19H15N3O4S2
- Molecular Weight : 413.47 g/mol
- CAS Number : 692260-16-5
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. This compound may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.
Biological Activities
-
Anticancer Activity
- Studies have indicated that derivatives of thieno[2,3-b]quinoline exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- A research study demonstrated that similar compounds can inhibit the growth of various cancer cell lines, suggesting that this compound may have comparable effects.
-
Antimicrobial Activity
- The sulfonamide group present in this compound is known for its antimicrobial properties. Compounds containing sulfonamide moieties have been widely studied for their effectiveness against bacterial infections.
- In vitro tests have shown that related compounds can inhibit the growth of several pathogenic bacteria and fungi.
-
Anti-inflammatory Properties
- Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
- Preliminary studies suggest that this compound may reduce inflammatory markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study | A derivative exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7). |
| Antimicrobial Efficacy | Tested against Staphylococcus aureus and Escherichia coli; showed significant inhibition at concentrations above 50 µg/mL. |
| Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by up to 40%. |
Synthesis and Structural Analysis
The synthesis of this compound typically involves:
- Formation of Thieno[2,3-b]quinoline Core : Cyclization of suitable precursors using dehydrating agents.
- Introduction of Benzenesulfonohydrazide Group : Reaction with benzenesulfonyl chloride under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
